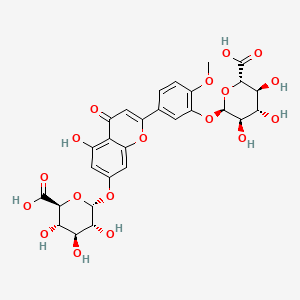

Diosmetin 3',7-diglucuronide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZAJCHQSCNMOJ-FTDJBTMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Formation Pathways of Diosmetin 3 ,7 Diglucuronide

Precursor Flavonoid Biosynthesis Leading to Diosmetin (B1670712)

The journey to Diosmetin 3',7-diglucuronide begins with the synthesis of its precursor, diosmetin, which is itself a product of the well-established flavonoid biosynthetic pathway.

Phenylpropanoid Pathway Contribution to Diosmetin Precursors

The biosynthesis of all flavonoids starts with the general phenylpropanoid pathway. nih.gov This fundamental metabolic route converts the amino acid phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.govmdpi.com Phenylalanine is first deaminated to form trans-cinnamic acid, which is then hydroxylated to produce p-coumaric acid. nih.gov Finally, the addition of a coenzyme A (CoA) unit yields p-coumaroyl-CoA. nih.gov This molecule serves as a critical entry point into the flavonoid-specific pathways. nih.govwikipedia.org p-Coumaroyl-CoA is then condensed with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to create the characteristic C6-C3-C6 backbone of flavonoids in the form of a chalcone. mdpi.comwikipedia.org

Flavone (B191248) Synthase and Flavone O-methyltransferase Roles in Diosmetin Formation

From the chalcone intermediate, a series of enzymatic reactions leads to the flavone luteolin, the direct precursor to diosmetin. nih.govfrontiersin.org Chalcone isomerase (CHI) first converts the chalcone into a flavanone (B1672756), such as naringenin. researchgate.net This flavanone can then be hydroxylated by flavonoid 3'-hydroxylase (F3'H) to produce eriodictyol. nih.govresearchgate.net

The formation of the flavone structure is catalyzed by flavone synthase (FNS), which introduces a critical double bond between carbons 2 and 3 of the C-ring of the flavanone (e.g., eriodictyol) to yield a flavone (e.g., luteolin). researchgate.netmdpi.com Plants have evolved two distinct types of FNS enzymes, designated FNSI and FNSII, which catalyze the same reaction through different mechanisms. mdpi.com

The final step in forming the aglycone diosmetin is the methylation of luteolin. nih.gov A specific flavonoid O-methyltransferase (FOMT) catalyzes the transfer of a methyl group to the 3'-hydroxyl group on the B-ring of luteolin, resulting in the formation of diosmetin. nih.govresearchgate.net

Glucuronidation Mechanisms in Diosmetin 3',7-Diglucuronide Elucidation

Once diosmetin is formed, it undergoes extensive phase II metabolism, primarily through glucuronidation, to produce its various glucuronide conjugates, including the target compound, Diosmetin 3',7-diglucuronide.

Regioselective Glucuronidation of Diosmetin and its Mono-Glucuronide Intermediates

Glucuronidation is the process of attaching a glucuronic acid molecule to a substrate, a reaction catalyzed by uridine-5'-diphosphate (B1205292) glucuronosyltransferases (UGTs). plos.orgsemanticscholar.org This process is highly regioselective, meaning the glucuronic acid is attached to specific hydroxyl groups on the diosmetin molecule. For diosmetin, the primary sites of glucuronidation are the hydroxyl groups at the 3' and 7 positions. plos.orgnih.gov

The formation of Diosmetin 3',7-diglucuronide can proceed through mono-glucuronide intermediates. Studies have identified both diosmetin 3'-O-glucuronide and diosmetin 7-O-glucuronide as metabolites. plos.orgnih.gov Research in rats has shown that after administration of diosmetin, four different glucuronides were detected, with the two major ones being diosmetin-3'-glucuronide and diosmetin-7,3'-diglucuronide. nih.govresearchgate.net This indicates that the formation of the diglucuronide is a significant metabolic pathway.

Characterization of UDP-Glucuronosyltransferase Isoforms Involved in Diosmetin 3',7-Diglucuronide Formation

The specific UGT isoforms responsible for the glucuronidation of diosmetin have been identified through in vitro studies using human liver microsomes and a panel of expressed human UGT enzymes. plos.orgresearchgate.net These studies have demonstrated that the formation of diosmetin glucuronides is almost exclusively catalyzed by UGT1A1, UGT1A6, and UGT1A9. plos.orgnih.gov

The various isoforms exhibit different preferences for the position of glucuronidation. For instance, UGT1A9 shows a high rate of activity in producing Diosmetin 3'-O-glucuronide, while UGT1A6 also contributes to its formation. semanticscholar.org The formation of Diosmetin 7-O-glucuronide is catalyzed by UGT1A1 and UGT1A9. plos.org The UGT2B family of enzymes showed no contribution to diosmetin metabolism. plos.org

Table 1: UGT Isoforms Involved in Diosmetin Glucuronidation

| UGT Isoform | Product(s) Formed from Diosmetin | Reference |

|---|---|---|

| UGT1A1 | Diosmetin 7-O-glucuronide, Diosmetin 3'-O-glucuronide | plos.org |

| UGT1A6 | Diosmetin 3'-O-glucuronide | plos.org |

| UGT1A9 | Diosmetin 3'-O-glucuronide, Diosmetin 7-O-glucuronide | plos.org |

Sequential Enzymatic Glycosylation in the Biosynthesis of Diosmetin 3',7-Diglucuronide

The biosynthesis of Diosmetin 3',7-diglucuronide is a sequential process. Following the synthesis of the diosmetin aglycone, the first glucuronidation event occurs. A UGT isoform, such as UGT1A9, attaches a glucuronic acid moiety to either the 3' or 7' hydroxyl group, forming a mono-glucuronide intermediate (e.g., diosmetin 3'-O-glucuronide or diosmetin 7-O-glucuronide). plos.orgnih.gov

This mono-glucuronide then serves as the substrate for a second glucuronidation reaction. researchgate.net Another UGT enzyme, or potentially the same one, catalyzes the attachment of a second glucuronic acid molecule to the remaining free hydroxyl group (at the 7' or 3' position, respectively), completing the formation of Diosmetin 3',7-diglucuronide. nih.govresearchgate.net Studies on the metabolism of diosmetin have confirmed that it is rapidly and extensively converted into its glucuronide conjugates, with the diglucuronide being a major characterized product. nih.govresearchgate.net

Advanced Analytical Methodologies for Diosmetin 3 ,7 Diglucuronide Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating Diosmetin (B1670712) 3',7-diglucuronide from complex biological matrices such as plasma and urine. The choice of technique depends on the required sensitivity, resolution, and the analytical objective, ranging from quantification to comprehensive profiling.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of flavonoid glucuronides. For the determination of diosmetin and its conjugated metabolites, reversed-phase HPLC is typically employed. nih.govnajah.edu Method development often focuses on optimizing the separation of the various glucuronide isomers and the parent aglycone.

Several HPLC methods have been developed for the quantification of diosmetin glucuronides in biological fluids. nih.gov One such method utilized an Ascentis RP-Amide column (150 × 2.1 mm, 5 μm) for the analysis of diosmetin following enzymatic deconjugation. nih.govresearchgate.net For the direct analysis of glucuronides in urine, a Discovery HSF5 pentafluorophenylpropyl column (100 × 2.1 mm, 5 μm) has been proven effective. nih.govnih.gov The mobile phase composition is critical for achieving good separation; a common approach involves a gradient of methanol or acetonitrile with an acidic aqueous phase, such as water with acetic or formic acid, to improve peak shape and resolution. najah.edunih.gov Detection is commonly performed using UV detectors set at a wavelength around 344 nm, corresponding to the absorbance maximum of the diosmetin chromophore. najah.edu

Table 1: HPLC Methods for Diosmetin and its Glucuronides

| Parameter | Method 1 (Diosmetin after deconjugation) | Method 2 (Urine Glucuronides) | Method 3 (Diosmetin Aglycone) |

|---|---|---|---|

| Column | Ascentis RP-Amide (150 × 2.1 mm, 5 μm) nih.govresearchgate.net | Discovery HSF5 (100 × 2.1 mm, 5 μm) nih.govnih.gov | C8 reversed-phase najah.edu |

| Mobile Phase | Gradient elution nih.gov | Gradient of water with 2% acetic acid and methanol with 2% acetic acid nih.gov | Methanol–water–acetic acid (55:43:2, v/v/v) najah.edu |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov | Tandem Mass Spectrometry (MS/MS) nih.gov | UV at 344 nm najah.edu |

| Application | Quantification of total diosmetin in plasma and urine nih.gov | Direct quantification of diosmetin glucuronides in urine nih.govnih.gov | Quantification of diosmetin aglycone in plasma najah.edu |

For the trace analysis of Diosmetin 3',7-diglucuronide in biological samples, particularly plasma where concentrations can be very low, micro-Liquid Chromatography coupled with tandem mass spectrometry (μLC-MS/MS) offers the requisite sensitivity and selectivity. nih.gov This technique utilizes columns with smaller inner diameters (e.g., 0.3 mm), which reduces solvent consumption and can enhance sensitivity. nih.gov

A validated μLC-MS/MS method for diosmetin glucuronides in human plasma employed a HALO C18 microbore column (50 × 0.3 mm, 2.7 μm). nih.govnih.gov Sample preparation typically involves solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes. nih.govnih.gov Detection by a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and allows for precise quantification. For Diosmetin 3',7-diglucuronide, the specific transition monitored is from the precursor ion (m/z 653.1) to a product ion (m/z 300.8). nih.gov This targeted approach enables the detection and quantification of the metabolite at picogram-per-milliliter (pg/mL) levels in plasma. nih.gov

Table 2: μLC-MS/MS Parameters for Diosmetin 3',7-Diglucuronide

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | Micro-Liquid Chromatography (μLC) | nih.gov |

| Column | HALO C18 (50 × 0.3 mm, 2.7 μm) | nih.govnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |

| Mass Spectrometer | Triple Quadrupole | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| MRM Transition (m/z) | 653.1 → 300.8 | nih.gov |

| Application | Trace quantification in human plasma | nih.gov |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) is a powerful platform for comprehensive metabolite profiling and identification. pharmaron.commdpi.com The use of sub-2 μm particle columns in UHPLC allows for faster separations with higher resolution and sensitivity compared to conventional HPLC. When coupled with HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers, this technique provides accurate mass measurements for both precursor and fragment ions. pharmaron.com

This capability is invaluable for identifying known and unknown metabolites of diosmin (B1670713), including various glucuronide and sulfate conjugates. mdpi.com The high-resolution data allows for the determination of elemental compositions, which greatly aids in the structural elucidation of novel metabolites. pharmaron.com While a specific application of UHPLC-HRMS for Diosmetin 3',7-diglucuronide was not detailed in the provided search results, this methodology represents the state-of-the-art for untargeted metabolomics and would be the ideal tool for discovering the full range of diosmin metabolites in vivo. pharmaron.comfrontiersin.org

Spectroscopic and Spectrometric Characterization Approaches

While chromatographic techniques separate the components of a mixture, spectroscopic and spectrometric methods provide detailed structural information necessary for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including flavonoid glycosides. diva-portal.org While mass spectrometry can provide molecular weight and fragmentation information, it often struggles to differentiate between isomers, such as diosmetin-3'-O-glucuronide and diosmetin-7-O-glucuronide. nih.govresearchgate.net

NMR, through one-dimensional (¹H, ¹³C) and two-dimensional experiments (e.g., HSQC, HMBC), provides detailed information about the chemical environment of each atom in the molecule. diva-portal.org This allows for the precise determination of the aglycone structure, the identity of the sugar moieties, and, crucially, the exact location of the glycosidic linkages. diva-portal.org For Diosmetin 3',7-diglucuronide, NMR would be used to confirm the presence of two glucuronic acid units and to verify that they are attached at the 3'- and 7-positions of the diosmetin aglycone. This level of structural detail is essential for the unequivocal identification of the metabolite. diva-portal.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible technique used for the initial identification and purity assessment of flavonoids. The UV-Vis spectrum of a flavonoid is characteristic of its specific flavone (B191248) backbone and substitution pattern. Diosmetin and its glucuronides exhibit distinct absorption maxima that can be used for detection and quantification. najah.edu

In HPLC systems, a UV-Vis or Diode Array Detector (DAD) is commonly used. The detector can be set to a specific wavelength, such as 344 nm, for the selective monitoring of diosmetin-related compounds. najah.edu The full UV spectrum can also be recorded, which serves as a valuable identification parameter. The purity of an isolated sample of Diosmetin 3',7-diglucuronide can be assessed by examining its UV spectrum for the presence of extraneous peaks that would indicate impurities. A study on diosmetin reported a characteristic peak at 202 nm. researchgate.net

Ion Mobility Mass Spectrometry for Isomeric Differentiation and Conformational Studies

The analysis of flavonoid glucuronides, such as Diosmetin 3',7-diglucuronide and its isomers, presents a significant analytical challenge. Isomers like diosmetin-3-O-glucuronide and diosmetin-7-O-glucuronide are isobaric, meaning they have the same mass-to-charge ratio, and they often produce identical fragmentation patterns in tandem mass spectrometry (MS/MS). nih.govresearchgate.net This makes their individual differentiation and quantification by conventional liquid chromatography-mass spectrometry (LC-MS/MS) methods difficult.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique to overcome this limitation. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge, introducing an additional dimension of separation beyond liquid chromatography and mass analysis. This technique is an excellent tool for the separation of isomers, conformers, and isobars. nih.gov In the context of diosmetin glucuronides, differential ion-mobility mass spectrometry can be used to distinguish between isobaric monoglucuronides. nih.govnih.gov For instance, researchers have utilized a SelexION interface on a QTrap mass spectrometer to perform supplementary experiments on urine samples to confirm the identity of the major circulating metabolite of diosmin as diosmetin-3-O-glucuronide. nih.gov This approach provides a higher degree of confidence in metabolite identification, which is crucial in pharmacokinetic and metabolism studies. nih.govnih.gov

The principle of IMS involves measuring the drift time of an ion through a gas-filled tube under the influence of a weak electric field. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster than more extended ions of the same mass and charge. This allows for the separation of isomers that are indistinguishable by mass spectrometry alone. unipr.it The application of cyclic ion mobility mass spectrometry (cIMS-MS) has also shown success in separating both epimers and positional isomers of other flavonoids, highlighting the potential of this technique for complex flavonoid analysis. wur.nl

Method Validation Protocols in Diosmetin 3',7-Diglucuronide Research

The development of robust and reliable analytical methods for the quantification of Diosmetin 3',7-diglucuronide in biological matrices is essential for pharmacokinetic studies. These methods are validated according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data quality and integrity. nih.govnih.govresearchgate.net Validation assesses linearity, sensitivity, accuracy, precision, recovery, selectivity, and matrix effects. nih.govnih.govresearchgate.net

Assessment of Linearity, Sensitivity, and Quantification Limits

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of diosmetin glucuronides, including Diosmetin 3',7-diglucuronide, calibration curves are constructed by analyzing samples with known concentrations of the analyte. nih.gov

In a validated method for human plasma, calibration curves for Diosmetin 3',7-diglucuronide were established over a specific concentration range. nih.gov The relationship between concentration and instrument response is typically evaluated using a weighted linear regression model (e.g., 1/x), with a correlation coefficient (r) greater than 0.995 considered acceptable. nih.gov

Sensitivity is determined by the Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD). The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For diosmetin glucuronides in plasma, the accuracy at the LLOQ was reported to be 111.8% with a precision of 6.3%. nih.gov

Table 1: Linearity and Quantification Limits for Diosmetin Glucuronides

| Matrix | Analyte | Calibration Curve Range | QC Concentrations |

|---|---|---|---|

| Human Plasma | Diosmetin 3',7-diglucuronide | 0–15,000 pg/mL | 150, 3,000, 6,000, 12,000 pg/mL |

| Human Urine | Diosmetin 3',7-diglucuronide | 0–1,000 ng/mL | 3, 80, 400, 800 ng/mL |

Data sourced from a study on diosmetin glucuronide metabolites. nih.gov

Evaluation of Accuracy, Precision, and Recovery in Biological Matrices

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are typically assessed using Quality Control (QC) samples prepared at multiple concentration levels (low, medium, high) within the calibration range. nih.gov For the quantification of Diosmetin 3',7-diglucuronide in plasma, methods have demonstrated adequate analytical precision and accuracy. nih.gov

Recovery experiments are performed to determine the efficiency of the extraction process. The recovery of an analyte from a complex matrix like plasma is a critical parameter, especially when using techniques like solid-phase extraction. researchgate.net Validated methods for diosmetin glucuronides have shown acceptable extraction recovery. nih.gov

Table 2: Validation Parameters for Diosmetin Glucuronide Metabolites in Plasma

| Parameter | Specification | Result |

|---|---|---|

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Pass |

| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | Pass |

| Recovery | Consistent and reproducible | Adequate extraction recovery obtained nih.gov |

Acceptance criteria are based on regulatory guidelines. nih.govnih.govresearchgate.net

Selectivity and Matrix Effect Considerations in Quantitative Analysis

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net For Diosmetin 3',7-diglucuronide, this is demonstrated by ensuring that no interfering peaks from endogenous matrix components are observed at the retention time of the analyte and its internal standard. nih.gov

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. It can lead to either suppression or enhancement of the analyte signal, affecting the accuracy and precision of the method. This effect is a significant consideration in LC-MS/MS-based quantification and must be carefully evaluated during method validation. nih.govresearchgate.net For diosmetin glucuronides, the matrix effect was assessed and found to be acceptable in validated methods. nih.gov

Sample Preparation Strategies for Biological Matrices in Diosmetin 3',7-Diglucuronide Research

The accurate quantification of Diosmetin 3',7-diglucuronide from complex biological matrices such as plasma and urine requires effective sample preparation. The primary goals are to remove interfering substances (like proteins and phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. researchgate.net

Solid-Phase Extraction (SPE) Protocols for Enrichment and Cleanup

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from biological fluids prior to LC-MS/MS analysis. researchgate.netresearchgate.net It offers advantages such as high recovery, low solvent consumption, and the ability to handle small sample volumes. researchgate.net

A specific SPE procedure has been developed for the isolation of diosmetin glucuronides, including Diosmetin 3',7-diglucuronide, from human plasma. nih.gov This protocol involves the following key steps:

Sample Pre-treatment : Plasma samples (e.g., 0.25 mL) are first acidified, typically with formic acid, and mixed with an internal standard solution. nih.gov

SPE Cartridge Conditioning : A reversed-phase sorbent, such as Isolute C18 (100 mg), is used. The cartridges are conditioned sequentially with a solvent like methanol and then with an aqueous solution (e.g., 0.5% formic acid in water) to prepare the sorbent for sample loading. nih.gov

Sample Loading : The pre-treated plasma sample is loaded onto the conditioned SPE cartridge, often under positive pressure. nih.gov

Washing : The cartridge is washed to remove unretained, interfering components.

Elution : The analyte of interest, Diosmetin 3',7-diglucuronide, is eluted from the sorbent using an appropriate organic solvent or solvent mixture.

This SPE protocol effectively enriches the analyte and provides a cleaner extract for subsequent analysis by micro-liquid chromatography coupled with tandem mass spectrometry (μLC-MS/MS). nih.govresearchgate.net

Enzymatic Deconjugation Procedures for Aglycone Analysis

The quantification of the aglycone, diosmetin, often requires an initial enzymatic hydrolysis step to cleave the glucuronide moieties from the parent molecule, Diosmetin 3',7-diglucuronide. This biotransformation is crucial for accurate analysis, particularly in biological matrices where the compound predominantly exists in its conjugated form. The selection of appropriate enzymes and optimization of reaction conditions are critical for achieving complete and reliable deconjugation.

In studies involving human plasma and urine, enzymatic digestion is a common preparatory step before chromatographic analysis. nih.govnih.govresearchgate.net A frequently employed enzyme is β-D-glucuronidase, which specifically targets the glucuronic acid linkages. nih.gov In some protocols, a combination of β-D-glucuronidase and sulfatase is utilized to ensure the cleavage of any potential sulfate conjugates as well. nih.gov

The general procedure involves incubating the biological sample with the enzyme solution under controlled conditions. For instance, urine samples have been processed by incubation with β-D-glucuronidase, with or without sulfatase, for 12 hours at 37°C. nih.gov Following incubation, a protein precipitation step is typically performed, often using acetonitrile, to remove enzymatic proteins and other macromolecules that could interfere with subsequent analysis. nih.gov The resulting supernatant, containing the liberated diosmetin, is then further processed and analyzed, commonly by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net

The efficiency of the deconjugation process is a critical parameter that must be validated to ensure the accuracy of the quantitative results. This can be achieved by analyzing fortified samples and comparing the response of the aglycone after enzymatic treatment with that of a known standard.

Table 1: Enzymatic Deconjugation Parameters for Diosmetin Glucuronides in Urine

| Parameter | Condition | Source |

|---|---|---|

| Enzyme(s) | β-D-glucuronidase (with or without sulfatase) | nih.gov |

| Sample Matrix | Urine | nih.gov |

| Incubation Time | 12 hours | nih.gov |

| Incubation Temperature | 37°C | nih.gov |

| Post-incubation Step | Protein precipitation with acetonitrile | nih.gov |

Liquid-Liquid Extraction Methodologies for Diverse Sample Types

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique employed for the isolation and concentration of Diosmetin 3',7-diglucuronide and its aglycone, diosmetin, from various sample matrices. The choice of extraction solvent and the adjustment of sample pH are pivotal for achieving high recovery and a clean extract, which are essential for sensitive and accurate quantification.

For the analysis of diosmetin in plasma, LLE has been successfully applied. One established method involves the use of tert-butyl methyl ether as the extraction solvent at an acidic pH of 2. researchgate.net This acidic condition ensures that the phenolic hydroxyl groups of diosmetin are protonated, thereby increasing its hydrophobicity and facilitating its partitioning into the organic solvent.

In a typical LLE procedure for plasma samples, the sample is first acidified, followed by the addition of the organic solvent. regulations.gov The mixture is then vortexed or shaken to ensure thorough mixing and to maximize the transfer of the analyte from the aqueous phase to the organic phase. regulations.gov After mixing, the two phases are separated by centrifugation, and the organic layer containing the analyte is carefully collected. regulations.gov This organic extract is often evaporated to dryness and then reconstituted in a smaller volume of a solvent that is compatible with the analytical instrument, such as a mixture of methanol and water, before injection into the HPLC or LC-MS/MS system. regulations.gov

The recovery of the analyte is a key performance characteristic of any LLE method. For diosmetin, mean recoveries of approximately 89.2% have been reported using LLE from plasma. researchgate.net The validation of an LLE method should also include assessments of linearity, accuracy, precision, and matrix effects to ensure its suitability for the intended application. nih.govresearchgate.net

Table 2: Liquid-Liquid Extraction Parameters for Diosmetin from Plasma

| Parameter | Condition | Source |

|---|---|---|

| Sample Matrix | Plasma | researchgate.net |

| Extraction Solvent | tert-Butyl methyl ether | researchgate.net |

| Sample pH | 2 | researchgate.net |

| Separation Method | Centrifugation | regulations.gov |

| Post-extraction Step | Evaporation and reconstitution | regulations.gov |

| Reported Recovery | 89.2% | researchgate.net |

Metabolic Fate and Biotransformation Studies of Diosmetin 3 ,7 Diglucuronide in Preclinical Models

Identification and Characterization of Diosmetin (B1670712) 3',7-Diglucuronide in Animal Biofluids and Tissues

Following the oral administration of diosmetin precursors, such as diosmin (B1670713), to preclinical models, the aglycone diosmetin is liberated and subsequently undergoes extensive phase II metabolism, leading to the formation of various glucuronide conjugates. nih.govresearchgate.net In rat models, a diglucuronide form of diosmetin has been successfully identified and characterized. nih.gov

One of the major metabolites identified in rat plasma and urine is diosmetin-7,3'-diglucuronide. nih.gov This identification was achieved through a combination of advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which allowed for the precise determination of its chemical structure. nih.gov Further studies have also confirmed diglucuronidation as a common metabolic pathway for diosmetin in rats, with various metabolites being detected in plasma, urine, and feces. nih.gov

Preclinical studies in rats have demonstrated that after oral administration of diosmetin, it is rapidly and extensively metabolized, with no free diosmetin being detectable in the blood. nih.gov Instead, diosmetin circulates in the form of its glucuronide conjugates. nih.gov These glucuronides are found at high levels in the blood plasma for a significant duration. nih.gov

In one study, the total concentration of diosmetin glucuronides in rat plasma was approximately 10 micrograms per milliliter (µg/mL) and remained at this level for at least six hours after administration. nih.gov While this provides a valuable insight into the systemic exposure to diosmetin metabolites, specific pharmacokinetic data for Diosmetin 3',7-diglucuronide, such as its distinct concentration-time profile, maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), are not detailed in the available literature. The provided data represents the cumulative concentration of all identified glucuronide forms of diosmetin.

| Parameter | Value (for total diosmetin glucuronides) | Animal Model |

| Approximate Plasma Concentration | 10 µg/mL | Rat |

| Duration of High Plasma Level | At least 6 hours | Rat |

This table reflects the reported plasma concentration for the total of all diosmetin glucuronides, as specific data for Diosmetin 3',7-diglucuronide was not available.

The primary route of elimination for diosmetin metabolites in preclinical models appears to be through the urine. nih.govnih.gov Following oral administration of diosmetin to rats, its glucuronide conjugates, including the diglucuronide form, are excreted in the urine. nih.gov This indicates that after systemic circulation, these water-soluble metabolites are efficiently filtered by the kidneys and removed from the body.

Studies profiling the metabolites of diosmetin in rats have confirmed that the metabolic profile is indicative of primary excretion through the urinary route, which is likely due to the predominance of phase II metabolism. nih.gov However, detailed quantitative data on the urinary excretion of Diosmetin 3',7-diglucuronide, such as the percentage of the administered dose excreted in this form or the rate of its excretion over time, are not specified in the reviewed scientific literature.

While urinary excretion is the main pathway for the elimination of diosmetin metabolites, some of these compounds are also found in the feces of preclinical models. nih.gov The presence of diosmetin metabolites in feces can be attributed to several factors, including the portion of the aglycone that is not absorbed in the intestine and is metabolized by the gut microbiota before being eliminated. Additionally, biliary excretion of glucuronide conjugates into the intestine can contribute to their fecal elimination. nih.gov

The liver plays a significant role in the metabolism of diosmetin, with studies in perfused rat livers showing that it is rapidly metabolized and partly excreted in the bile as glucuronide and sulphate conjugates. nih.gov This biliary excretion introduces the metabolites back into the intestinal tract, where they can be either reabsorbed (enterohepatic circulation) or eliminated in the feces. Specific data on the fecal elimination patterns of Diosmetin 3',7-diglucuronide are not extensively detailed in the current body of research.

Role of the Gut Microbiome in Diosmetin Precursor Hydrolysis and Subsequent Glucuronidation

The gut microbiome is crucial in the initial stages of the metabolism of diosmetin precursors like diosmin. mdpi.com Diosmin, being a glycoside, is poorly absorbed in its intact form. Intestinal microbiota produce a variety of enzymes, such as α-rhamnosidase and β-glucosidase, that are capable of hydrolyzing the sugar moieties from flavonoid glycosides. nih.gov This deglycosylation process releases the aglycone, diosmetin, which can then be absorbed by the intestinal epithelium. nih.gov

While the role of the gut microbiome in the hydrolysis of precursors is well-established, its direct involvement in the subsequent glucuronidation of diosmetin to form Diosmetin 3',7-diglucuronide is less clear. Glucuronidation is primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes located in the liver and intestinal epithelial cells. researchgate.netvup.sk However, some research suggests that microorganisms themselves can perform glucuronidation, possibly as a detoxification mechanism. nih.gov The extent to which the gut microbiome contributes to the formation of Diosmetin 3',7-diglucuronide in preclinical models, in addition to host enzymes, remains an area for further investigation.

Comparative Metabolic Studies of Diosmetin 3',7-Diglucuronide with Other Flavonoid Conjugates

The metabolism of flavonoids results in a variety of conjugates, including mono-glucuronides, di-glucuronides, and sulfates. In the case of diosmetin metabolism in rats, four different glucuronides were detected in the blood, with diosmetin-7,3'-diglucuronide and diosmetin-3'-glucuronide being the two major ones. nih.gov This indicates that both mono- and di-glucuronidation are significant metabolic pathways for diosmetin.

Comparative pharmacokinetic studies of different flavonoid conjugates, such as quercetin (B1663063) and its glucuronide, have shown that the nature of the conjugate can influence its absorption and metabolic fate. peerj.com Generally, flavonoid aglycones are more readily absorbed than their glycosides. peerj.com Once absorbed, they undergo extensive phase II metabolism in the intestine and liver. vup.sk

Structural Modification and Synthesis of Diosmetin 3 ,7 Diglucuronide and Its Analogs for Research Purposes

Chemical Synthesis Methodologies for Diosmetin (B1670712) Glucuronides

The chemical synthesis of flavonoid glucuronides, including Diosmetin 3',7-diglucuronide, is a complex undertaking that requires precise control over regioselectivity and stereoselectivity. researchgate.net Both the flavonoid aglycone and the glucuronic acid donor present synthetic challenges that must be overcome to achieve desired products in reasonable yields. nih.gov

A primary hurdle in the synthesis of glucuronides is the formation of the glycosidic bond with the correct stereochemistry. For most naturally occurring flavonoid glucuronides, this involves creating a β-linkage at the anomeric carbon (C-1) of the glucuronic acid moiety.

Key challenges include:

Electronic Effects : The presence of an electron-withdrawing carboxylic acid group at the C-5 position of the glucuronic acid donor destabilizes the transition state during glycosylation, reducing the reactivity of the anomeric center. nih.govmdpi.com This makes the glycosidic bond formation inherently difficult compared to glycosylation with neutral sugars like glucose. nih.gov

Anomeric Control : Controlling the stereochemical outcome to exclusively or predominantly form the β-glucuronide is challenging. The formation of the undesired α-anomer can occur, leading to difficult-to-separate isomeric mixtures and reduced yields of the target compound.

For instance, the synthesis of even a monoglucuronide like quercetin-7-O-glucuronide has been reported with yields as low as 8%, highlighting the difficulties associated with these conjugations. nih.gov

Given that diosmetin possesses multiple hydroxyl groups (at the C-5, C-7, and C-3' positions), regioselective glucuronidation at the 3'- and 7-positions requires a sophisticated protecting group strategy. This involves temporarily masking the reactive hydroxyl groups that are not intended to be glucuronidated. nih.gov

Effective strategies involve:

Orthogonal Protection : The use of orthogonal protecting groups is crucial. These are different types of protecting groups within the same molecule that can be removed selectively under distinct reaction conditions without affecting the others. jocpr.com This allows for the sequential deprotection and glycosylation of specific hydroxyl groups. For the synthesis of a diglucuronide, one might first deprotect and glycosylate the 7-position, followed by deprotection and glycosylation of the 3'-position.

Regioselective Protection : The inherent differences in the reactivity of the phenolic hydroxyl groups on the flavonoid scaffold can sometimes be exploited for regioselective protection. However, for complex targets like a diglucuronide, this is often insufficient, necessitating a multi-step protection-deprotection sequence.

Donor and Acceptor Preparation : Both the glucuronyl donor and the diosmetin acceptor must be appropriately protected. The glucuronyl donor typically has its hydroxyl groups and carboxylic acid function protected (e.g., as a methyl ester), leaving an activated anomeric center for the coupling reaction. The diosmetin acceptor must have only the target hydroxyl groups available for reaction.

Table 1: Common Protecting Groups in Flavonoid Glucuronide Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Typical Cleavage Conditions | Orthogonality Example |

| Benzyl | Bn | Hydroxyl (Phenolic/Alcoholic) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic/basic conditions used for removing acyl groups. |

| Acetyl | Ac | Hydroxyl (Phenolic/Alcoholic) | Mild base (e.g., K₂CO₃ in MeOH) or acid hydrolysis | Can be removed without cleaving benzyl or silyl ethers. |

| Tert-butyldimethylsilyl | TBDMS | Hydroxyl (Phenolic/Alcoholic) | Fluoride source (e.g., TBAF) | Stable to hydrogenolysis used for benzyl group removal. |

| Benzoyl | Bz | Hydroxyl (Phenolic/Alcoholic) | Stronger base (e.g., NaOMe) than for acetyl removal | Often used as a participating group at C-2 of the sugar donor. |

Chemoenzymatic and Biotechnological Approaches for Diosmetin 3',7-Diglucuronide Production

To overcome the complexities, low yields, and environmental concerns associated with multi-step chemical synthesis, chemoenzymatic and biotechnological methods have emerged as powerful alternatives. researchgate.net These approaches leverage the high selectivity of enzymes to carry out specific glucuronidation reactions. oup.com

The key enzymes involved are UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from an activated sugar donor, UDP-glucuronic acid (UDPGA), to an acceptor molecule like diosmetin. nih.gov

Whole-Cell Biotransformation : A common and effective strategy is the use of engineered microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to function as whole-cell biocatalysts. oup.comresearchgate.net This process typically involves:

Heterologous Expression : Expressing one or more plant or mammalian UGT genes in the microbial host. The choice of UGT is critical as it determines the regioselectivity of the glucuronidation. researchgate.netoup.com For instance, different UGTs can selectively target the 3'-, 7-, or other positions on the flavonoid ring. acs.orgnih.gov

Substrate Feeding : Supplying the diosmetin aglycone to the culture medium.

Biotransformation : The engineered microbes take up the diosmetin and utilize their expressed UGTs and endogenous pool of UDPGA to produce the desired glucuronide(s), which are then often excreted from the cell. acs.orgnih.gov

Challenges and Solutions in Biotechnology : A significant bottleneck in these systems is often the limited intracellular supply of the UDPGA sugar donor. nih.gov To address this, metabolic engineering strategies have been developed to enhance the production of flavonoid glucuronides. This can involve the co-expression of genes responsible for the biosynthesis of UDPGA, thereby increasing the endogenous pool available for the UGTs. nih.govacs.orgnih.gov By engineering the host's metabolic pathways, researchers have successfully increased the yields of various flavonoid glucuronides. researchgate.netacs.org

Table 2: Examples of Biotechnological Production of Flavonoid Glucuronides

| Microbial Host | Expressed Enzyme(s) | Substrate | Product(s) | Reference |

| Escherichia coli | Plant UGTs (MpUGT742A1, MpUGT736B1) & UDPGA supply pathway | Apigenin | Apigenin-4′-O-glucuronide, Apigenin-7,4′-di-O-glucuronide | acs.orgnih.gov |

| Saccharomyces cerevisiae | Plant UGTs (UGT78A11, UGT88D7) & rat UDP-glucose-6-dehydrogenase | Quercetin (B1663063) | Quercetin-3-O-glucuronide, Quercetin-7-O-glucuronide | researchgate.netoup.com |

| Escherichia coli | Plant UGTs (SbUGT-W76, SbUGT-W112) | Flavonoids | 7-O-glucuronides | researchgate.net |

Design and Synthesis of Stable Isotope-Labeled Diosmetin 3',7-Diglucuronide for Metabolic Pathway Tracing

To accurately trace the absorption, distribution, metabolism, and excretion (ADME) of Diosmetin 3',7-diglucuronide and to quantify its presence in biological samples, stable isotope-labeled (SIL) versions of the molecule are invaluable research tools. medchemexpress.com

Principle of Stable Isotope Labeling : This technique involves the incorporation of heavy, non-radioactive isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), into the molecular structure of the target compound. medchemexpress.com The resulting SIL compound is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference allows it to be distinguished and quantified by mass spectrometry (MS).

Synthesis of Labeled Diosmetin 3',7-Diglucuronide : The synthesis of SIL Diosmetin 3',7-diglucuronide typically involves using a labeled precursor in one of the synthetic routes described above.

Labeled Aglycone : One common approach is to start with a labeled version of the aglycone, such as Diosmetin-d₃. medchemexpress.com This labeled precursor can then be subjected to either chemical or chemoenzymatic glucuronidation to produce the final labeled diglucuronide. A commercially available product, Diosmetin 3',7-Diglucuronide-d₃, confirms the feasibility of this approach. clearsynth.com

Labeled Glucuronic Acid : Alternatively, a labeled glucuronic acid donor could be used in the synthesis, although this is often more complex and costly.

Applications in Research : The primary application of SIL Diosmetin 3',7-diglucuronide is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov By adding a known amount of the SIL standard to a biological sample (e.g., plasma or urine), researchers can accurately measure the concentration of the unlabeled endogenous or administered compound, correcting for variations in sample preparation and instrument response. nih.gov

Table 3: Stable Isotope-Labeled Analogs for Diosmetin Research

| Compound Name | Isotopic Label | Molecular Formula | Primary Application |

| Diosmetin-d₃ | Deuterium (D₃) | C₁₆H₉D₃O₅ | Precursor for synthesizing labeled metabolites; internal standard for diosmetin quantification. medchemexpress.com |

| Diosmetin 3',7-Diglucuronide-d₃ | Deuterium (D₃) | C₂₈H₂₅D₃O₁₈ | Internal standard for the accurate quantification of Diosmetin 3',7-diglucuronide in biological matrices via mass spectrometry. clearsynth.com |

Future Research Directions and Emerging Applications of Diosmetin 3 ,7 Diglucuronide in Academic Inquiry

Elucidation of Specific Cellular and Molecular Targets of Diosmetin (B1670712) 3',7-Diglucuronide Action

A primary frontier in the study of Diosmetin 3',7-diglucuronide is the identification of its precise cellular and molecular targets. Currently, there is a significant gap in the scientific literature regarding the specific biological receptors, enzymes, and signaling pathways with which this diglucuronide metabolite interacts. Research on its parent compound, diosmetin, has revealed interactions with various pathways, including NF-κB and Nrf2, which are crucial in inflammatory and antioxidant responses. amrj.net However, it is scientifically unsound to assume that the diglucuronide possesses the same target profile as its aglycone.

The addition of two bulky, polar glucuronide moieties drastically alters the molecule's physicochemical properties, including its size, solubility, and hydrogen-bonding potential. These changes can fundamentally modify its ability to cross cellular membranes and bind to protein targets. Future research must therefore focus on:

High-throughput screening assays to identify protein binding partners of Diosmetin 3',7-diglucuronide.

Cell-based functional assays to determine its effects on specific signaling cascades, such as those involved in inflammation, oxidative stress, and metabolic regulation.

Comparative studies directly contrasting the cellular effects of the diglucuronide with those of diosmetin and diosmetin-3-O-glucuronide to delineate the specific contribution of the dual glucuronidation.

Elucidating these targets is a critical step toward understanding the potential physiological relevance of this specific metabolite.

Investigation of Inter-species Differences in Diosmetin 3',7-Diglucuronide Metabolism and Bioactivity

The metabolic pathway leading to Diosmetin 3',7-diglucuronide has been identified in humans, where diosmetin is first converted to diosmetin-3-O-glucuronide and subsequently to the diglucuronide form. researchgate.net These glucuronide conjugates are the primary forms found in urine after oral intake of diosmin (B1670713). regulations.gov Glucuronidation of diosmetin has also been observed in animal models, such as Sprague-Dawley rats. oup.com

However, significant questions remain regarding the quantitative differences in metabolism across species. The expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze glucuronidation, can vary considerably between humans and common laboratory animal models. These variations could lead to significant inter-species differences in the ratio of mono- to di-glucuronidated metabolites produced, their peak concentrations, and their pharmacokinetic profiles.

Future academic inquiry should prioritize:

Comparative pharmacokinetic studies in different species (e.g., rodents, canines, non-human primates, and humans) to quantify the formation rates and plasma concentrations of Diosmetin 3',7-diglucuronide.

In vitro metabolism studies using liver microsomes from various species to directly compare the enzymatic efficiency of diglucuronide formation.

Parallel bioactivity testing of the metabolite in cell lines derived from different species to ascertain if observed effects are species-specific.

Understanding these inter-species differences is crucial for the accurate interpretation of preclinical data and its extrapolation to human physiology.

Development of Advanced In Silico Models for Predicting Diosmetin 3',7-Diglucuronide Interactions and Activities

Computational, or in silico, modeling has become a powerful tool in pharmacology for predicting the interaction of small molecules with biological targets. While such models have been developed and utilized for the aglycone diosmetin, a notable deficiency exists in the application of these techniques to its major metabolites. nih.gov

The development of advanced in silico models specifically for Diosmetin 3',7-diglucuronide is a promising research direction. These models would need to be distinct from those for diosmetin, as the two glucuronide groups fundamentally alter the molecule's structural and electronic properties. Key areas for development include:

Molecular Docking Simulations: Creating robust models to predict the binding affinity and orientation of Diosmetin 3',7-diglucuronide within the active sites of various enzymes and receptors. This requires accurately parameterizing the glucuronide moieties to account for their flexibility and polarity.

Quantitative Structure-Activity Relationship (QSAR) Models: Building models that correlate the structural features of the diglucuronide with its biological activity, helping to predict its potential effects and guide functional studies.

Pharmacokinetic (ADME) Modeling: Developing computational models to predict the absorption, distribution, metabolism, and excretion of the diglucuronide, helping to understand its disposition in the body.

Such predictive models would accelerate research by enabling the rational prioritization of targets for in vitro and in vivo testing, saving significant time and resources.

Application of Diosmetin 3',7-Diglucuronide as a Research Tool and Reference Standard in Flavonoid Metabolism Studies

A critical and immediate application of Diosmetin 3',7-diglucuronide is its use as a fundamental tool in analytical chemistry and metabolic research. The accurate study of flavonoid pharmacokinetics is entirely dependent on the availability of pure, authenticated reference standards for the parent compounds and their metabolites.

Chemically synthesized Diosmetin 3',7-diglucuronide serves this essential purpose. nih.govnih.gov Its applications in this domain include:

Analytical Method Validation: It is used as a reference standard for the development and validation of sophisticated analytical methods, such as micro-liquid-chromatography coupled with tandem mass spectrometry (μLC-MS/MS), to ensure the accurate identification and quantification of the metabolite in complex biological matrices like human plasma and urine. nih.govnih.gov

Pharmacokinetic Analysis: By enabling precise measurement, the reference standard allows researchers to build accurate pharmacokinetic profiles, determining key parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life for this specific metabolite.

Internal Standardization: The availability of stable isotope-labeled versions, such as Diosmetin 3',7-diglucuronide-d3, provides an ideal internal standard for mass spectrometry-based assays. lgcstandards.commedchemexpress.com This greatly improves the precision and accuracy of quantification by correcting for variations during sample preparation and analysis.

The commercial availability of these standards is indispensable for any rigorous academic or clinical investigation into the metabolism and disposition of diosmin and diosmetin. biosynth.comsynthose.comscbt.com

Q & A

What analytical methods are validated for quantifying Diosmetin 3',7-diglucuronide in biological matrices, and how are matrix effects mitigated?

Basic Research Focus

Micro-liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is a gold standard for quantifying Diosmetin 3',7-diglucuronide in plasma or urine. Validation parameters include selectivity, sensitivity, and accuracy, with calibration ranges adjusted based on expected physiological concentrations (e.g., pMol/L levels). Matrix effects are evaluated by comparing analyte signals in mobile phase vs. biological extracts. Isotope-labeled internal standards (e.g., deuterated diosmetin) are critical for compensating ion suppression/enhancement caused by co-eluting compounds .

How do experimental designs differentiate between mono- and di-glucuronide metabolites of diosmetin in vivo?

Advanced Research Focus

In vivo studies often employ glucuronidase digestion followed by LC-MS to distinguish mono- vs. di-glucuronides. For example, enzymatic hydrolysis of diosmetin-3',7-diglucuronide yields free diosmetin, allowing comparison of total glucuronide content (post-digestion) with direct quantification of intact metabolites. Discrepancies in AUC values (e.g., 3.4% higher post-digestion vs. summed glucuronides) highlight the need for method validation to resolve overlapping peaks or incomplete hydrolysis .

What in vitro models are used to study the anti-inflammatory mechanisms of Diosmetin 3',7-diglucuronide?

Basic Research Focus

Primary chondrocyte cultures treated with IL-1β are used to simulate osteoarthritis-like inflammation. Diosmetin diglucuronide suppresses pro-inflammatory markers (e.g., iNOS, COX-2, TNF-α) via NF-κB pathway inhibition and Nrf2/HO-1 activation. siRNA knockdown of Nrf2 reverses these effects, confirming the compound’s mechanism . LPS-induced acute lung injury (ALI) models in mice further validate NLRP3 inflammasome inhibition .

How do species-specific differences impact the formation of diosmetin diglucuronides?

Advanced Research Focus

Rodent studies (e.g., male Westar rats) show diosmetin-3',7-diglucuronide as a major bile metabolite, while human studies emphasize diosmetin-3-O-glucuronide. These differences arise from variations in UDP-glucuronosyltransferase (UGT) isoforms and gut microbiota composition. Cross-species comparisons require enzyme activity assays (e.g., recombinant UGTs) to identify responsible isoforms .

What computational tools predict the pharmacokinetic behavior of flavonoid diglucuronides like Diosmetin 3',7-diglucuronide?

Advanced Research Focus

In silico models predict CNS penetration and CYP450 inhibition potential . For example, luteolin 7-diglucuronide (structurally similar) is predicted to be a non-penetrant of the blood-brain barrier and a weak CYP inhibitor. Molecular docking and ADMET software (e.g., SwissADME) analyze solubility, logP, and metabolic stability, guiding experimental prioritization .

How are synthetic standards of Diosmetin 3',7-diglucuronide characterized for structural fidelity?

Basic Research Focus

Synthesis involves glycosidation-anomerization reactions using SnCl₄ as a promoter. Purity is confirmed via:

- HPLC (>95% purity),

- NMR (anomeric proton signals at δ 5.0–5.5 ppm for β-linkage),

- High-resolution MS (e.g., m/z 639.12 for [M+H]⁺ of C27H26O18). These steps ensure batch-to-batch reproducibility for pharmacokinetic studies .

What challenges arise in detecting low-abundance diosmetin diglucuronides in human plasma?

Advanced Research Focus

Low concentrations (pMol/L) necessitate ultra-sensitive LC-MS with limits of detection (LOD) <1 ng/mL. Ion suppression from phospholipids or albumin requires solid-phase extraction (SPE) or protein precipitation. Cross-validation with glucuronidase digestion ensures no interference from isobaric metabolites (e.g., sulfate conjugates) .

How do diosmetin diglucuronides modulate drug-metabolizing enzymes, and what are the implications for drug interactions?

Advanced Research Focus

In vitro CYP450 inhibition assays (e.g., CYP3A4, CYP2D6) assess interaction risks. Luteolin 7-diglucuronide shows negligible CYP inhibition, suggesting diosmetin derivatives may have similar profiles. However, competitive UGT inhibition (e.g., UGT1A1) must be tested using probe substrates like β-estradiol .

What in vitro systems model the intestinal absorption of diosmetin diglucuronides?

Basic Research Focus

Caco-2 cell monolayers simulate intestinal permeability. Diosmetin diglucuronides exhibit low apical-to-basal transport due to efflux by MRP2/BCRP transporters. Co-incubation with inhibitors (e.g., MK571 for MRP2) quantifies transporter involvement. Parallel artificial membrane permeability assays (PAMPA) further predict passive diffusion .

How can researchers reconcile discrepancies between in vitro and in vivo metabolite profiles of diosmetin?

Advanced Research Focus

Discrepancies arise from hepatic vs. extrahepatic metabolism or species-specific UGT expression. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro clearance data (e.g., microsomal stability) with in vivo parameters (e.g., biliary excretion rates) to predict human metabolite profiles. Cross-species scaling factors adjust for differences in enzyme abundance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.